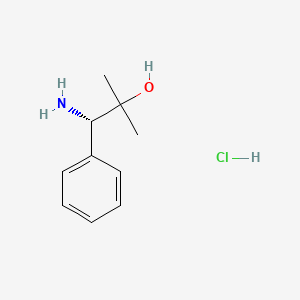

(s)-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride

描述

(S)-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride is a chiral amino alcohol derivative characterized by a phenyl group, a methyl substituent at the 2-position, and a hydroxyl group adjacent to the amino functionality. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. This compound’s stereochemistry (S-configuration) is critical for its biological interactions, particularly in receptor binding or enzymatic processes.

属性

IUPAC Name |

(1S)-1-amino-2-methyl-1-phenylpropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-10(2,12)9(11)8-6-4-3-5-7-8;/h3-7,9,12H,11H2,1-2H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXLBTDXBYUFQJM-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C1=CC=CC=C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](C1=CC=CC=C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735384 | |

| Record name | (1S)-1-Amino-2-methyl-1-phenylpropan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168297-77-6 | |

| Record name | Benzeneethanol, β-amino-α,α-dimethyl-, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168297-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-1-Amino-2-methyl-1-phenylpropan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride typically involves the reduction of the corresponding ketone, followed by amination. One common method is the asymmetric reduction of acetophenone derivatives using chiral catalysts to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a chiral catalyst under controlled temperature and pressure.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of high-pressure reactors and efficient chiral catalysts ensures high yield and enantiomeric purity. The final product is then converted to its hydrochloride salt form for stability and ease of handling.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form various alcohol derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of different amine derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary alcohols.

Substitution: Formation of substituted amines or amides.

科学研究应用

(S)-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Serves as an intermediate in the synthesis of biologically active compounds.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.

Industry: Employed in the production of fine chemicals and as a precursor in various industrial processes.

作用机制

The compound exerts its effects primarily through its interaction with specific molecular targets. In pharmaceutical applications, it may act as a precursor to active drugs that modulate neurotransmitter levels or receptor activity. The exact mechanism depends on the final active compound synthesized from this intermediate.

相似化合物的比较

Structural Analogs and Similarity Scores

The structural similarity of compounds is often assessed computationally, with scores >0.85 indicating significant overlap in pharmacophoric features. Below is a comparison of key analogs (Table 1):

Table 1: Structural Analogs and Similarity Metrics

| Compound Name (CAS No.) | Structural Features | Similarity Score | Key Differences vs. Target Compound |

|---|---|---|---|

| (S)-2-Amino-2-(m-tolyl)ethanol hydrochloride (2095772-93-1) | m-Tolyl substituent, ethanol backbone | 0.97 | Replacement of phenyl with m-tolyl; shorter backbone |

| (1R,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride (255060-27-6) | R,R stereochemistry, no methyl group | 0.87 | Stereochemical inversion; absence of 2-methyl group |

| (1R,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride (88784-91-2) | R,S stereochemistry, no methyl group | 0.87 | Stereochemistry and lack of methyl group |

| (S)-3-Amino-3-phenylpropan-1-ol (82769-76-4) | Hydroxyl at terminal position | 0.86 | Altered hydroxyl placement; no methyl group |

| (R)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol hydrochloride (154550-93-3) | Fluorine substituent, R-configuration | — | Fluorine enhances lipophilicity; stereochemical differences |

Notes:

- The highest similarity (0.97) is observed with (S)-2-Amino-2-(m-tolyl)ethanol hydrochloride, where the m-tolyl group may improve hydrophobic interactions in biological systems compared to the phenyl group in the target compound .

- Stereochemical differences (e.g., R,R or R,S configurations in analogs) drastically alter receptor binding profiles, as seen in enantiomeric pairs like 255060-27-6 and 88784-91-2 .

Physicochemical and Functional Properties

- Solubility and Stability: The hydrochloride salt form of the target compound ensures higher aqueous solubility than neutral analogs like (S)-3-Amino-3-phenylpropan-1-ol.

生物活性

(S)-1-Amino-2-methyl-1-phenylpropan-2-ol hydrochloride, also known as (S)-AMPP, is a chiral amino alcohol that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring both an amino and a hydroxyl group, positions it as a versatile building block for various pharmaceutical applications. This article delves into the biological activity of (S)-AMPP, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO. Its stereochemistry is crucial for its biological activity, as the (S)-enantiomer exhibits distinct interactions with biological targets compared to its (R)-counterpart.

| Property | Value |

|---|---|

| Molecular Weight | 215.71 g/mol |

| Solubility | Soluble in water |

| Melting Point | 210 - 215 °C |

(S)-AMPP's biological activity is primarily attributed to its ability to interact with various receptors and enzymes. It acts as a ligand, modulating receptor activity and influencing physiological responses. Research indicates that the compound may affect neurotransmitter systems, particularly those involved in mood regulation and cognitive functions.

Potential Mechanisms:

- Receptor Modulation : Interaction with adrenergic and serotonergic receptors.

- Enzyme Inhibition : Potential inhibition of monoamine oxidase (MAO), which may influence neurotransmitter levels.

Antidepressant Effects

Research has shown that (S)-AMPP exhibits antidepressant-like effects in animal models. A study conducted on mice demonstrated that administration of (S)-AMPP resulted in significant reductions in immobility time during forced swim tests, suggesting enhanced mood and reduced depressive behavior.

Neuroprotective Properties

Another area of interest is the neuroprotective potential of (S)-AMPP. In vitro studies indicate that the compound may protect neuronal cells from oxidative stress-induced damage. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

- Antidepressant Activity : In a controlled study involving mice, (S)-AMPP was administered at varying doses. The results indicated a dose-dependent reduction in depressive-like behavior, correlating with increased serotonin levels in the brain.

- Neuroprotection : A study investigating the effects of (S)-AMPP on cultured neuronal cells showed that treatment with the compound significantly reduced cell death caused by oxidative stress agents like hydrogen peroxide. The mechanism was linked to enhanced antioxidant enzyme activity .

Synthesis and Derivatives

The synthesis of (S)-AMPP can be achieved through various methods, including asymmetric synthesis techniques which ensure the production of the desired enantiomer. The compound serves as a precursor for synthesizing more complex molecules with enhanced biological activities.

| Synthesis Method | Description |

|---|---|

| Asymmetric Synthesis | Utilizes chiral catalysts to produce (S)-AMPP |

| Chemical Modification | Derivatives can be synthesized to enhance potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。